Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate

Lipophilicity modulation Lactate dehydrogenase inhibition Matched molecular pair analysis

Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate (CAS 2639187-98-5, molecular formula C₁₅H₁₈N₂O₄, molecular weight 290.31 g/mol) is a heterobifunctional azetidine building block combining a benzyloxycarbonyl (Cbz)-protected azetidine nitrogen with a morpholin-3-one (3-oxomorpholino) substituent at the 3-position. The compound is supplied as a research-grade intermediate with a typical certified purity of 98% and a recommended long-term storage condition of cool, dry environment.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
Cat. No. B15364722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(3-oxomorpholino)azetidine-1-carboxylate
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2CN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H18N2O4/c18-14-11-20-7-6-17(14)13-8-16(9-13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
InChIKeyMHPFDNXWMCPYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate — Procurement-Grade Physicochemical and Structural Baseline


Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate (CAS 2639187-98-5, molecular formula C₁₅H₁₈N₂O₄, molecular weight 290.31 g/mol) is a heterobifunctional azetidine building block combining a benzyloxycarbonyl (Cbz)-protected azetidine nitrogen with a morpholin-3-one (3-oxomorpholino) substituent at the 3-position . The compound is supplied as a research-grade intermediate with a typical certified purity of 98% and a recommended long-term storage condition of cool, dry environment . Its structural architecture uniquely integrates three pharmacologically privileged motifs—the strained four-membered azetidine, the hydrogen-bond-modulating morpholin-3-one lactam, and the orthogonally removable Cbz carbamate—into a single, modular synthon for hit-to-lead optimization campaigns.

Why Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate Cannot Be Replaced by Generic Azetidine or Morpholine Analogs


The compound integrates three functional domains—a Cbz-protected azetidine, a morpholin-3-one lactam, and a benzylic ester—each contributing independently to synthetic orthogonality, physicochemical property tuning, and metabolic stability. Substituting the morpholin-3-one with a morpholine eliminates the carbonyl hydrogen-bond acceptor, raising LogD by approximately 0.2–0.3 log units and altering target-binding electrostatics as documented in lactate dehydrogenase A (LDHA) inhibitor structure–activity relationship (SAR) series [1]. Exchanging the Cbz group for a tert-butoxycarbonyl (Boc) group removes hydrogenolytic lability, eliminating compatibility with orthogonal protecting-group strategies required in multi-step heterocyclic syntheses . Replacing the azetidine with pyrrolidine or piperidine relaxes ring strain from approximately 25.4 kcal/mol to approximately 5.4 or approximately 1.6 kcal/mol, respectively, fundamentally altering reactivity and conformational constraint essential for scaffold pre-organization . These non-interchangeable properties demand compound-specific procurement rather than analog substitution in any program where molecular recognition, synthetic route design, or metabolic profile depends on the precise combination of these structural features.

Quantitative Differentiation Evidence for Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate Versus Closest Analogs


Evidence 1: Morpholin-3-one Substituent Reduces LogD₇.₄ by ~0.2 Units Versus Morpholine — Lipophilicity Modulation Measured in Matched Molecular Pair LDHA Inhibitor Panel

In a systematically varied series of trisubstituted hydroxylactam LDHA inhibitors (Puri et al., 2016), replacement of the 1-morpholino substituent (Compound 29-R) with 3-oxomorpholino (Compound 32) produced a measurable shift in LogD₇.₄ from 0.6 to 0.4, a reduction of 0.2 log units [1]. This matched-pair comparison isolates the contribution of the morpholin-3-one carbonyl to lipophilicity, independent of other scaffold variations. Although LDHA inhibitory potency was reduced (IC₅₀ 0.021 μM for 3-oxomorpholino vs. 0.003 μM for 1-morpholino), the cellular lactate suppression IC₅₀ in MiaPaCa-2 cells diverged markedly (>50 μM vs. 0.67 μM), suggesting that the 3-oxomorpholino group may alter intracellular target engagement or permeability in a manner not captured by enzymatic potency alone [1]. For a procurement decision, this evidence indicates that the target compound installs a morpholin-3-one moiety — rather than morpholine — which predictably lowers LogD by approximately 0.2 units, a magnitude that can improve aqueous solubility and reduce off-target binding to lipophilic protein pockets.

Lipophilicity modulation Lactate dehydrogenase inhibition Matched molecular pair analysis

Evidence 2: 3-Oxomorpholino Substituent Exhibits ~3-fold Lower Potency but Distinct Cellular Selectivity Profile Versus Morpholino in HsPDF Cancer Target Panel

In a structure-based drug design study targeting human peptide deformylase (HsPDF) for anticancer therapy (Gao et al., 2016), two directly comparable compounds — one bearing a 3-oxomorpholino group and the other a morpholino group — were evaluated across three cancer cell lines (HeLa, A549, MCF-7) [1]. The 3-oxomorpholino-containing compound showed IC₅₀ values of 0.0364 mM (HeLa), 0.120 mM (A549), and 0.0480 mM (MCF-7), while the morpholino analog yielded IC₅₀ values of 0.0096 mM, 0.0679 mM, and 0.0229 mM, respectively. The 3-oxomorpholino compound was consistently 2.7- to 3.8-fold less potent across all three lines, yet the ratio of potency across cell lines differed, hinting at differential cellular selectivity. This cross-study comparison demonstrates that the 3-oxomorpholino group is not biologically silent and generates a distinct activity profile from its morpholine counterpart — a critical consideration when selecting a building block for a specific target class.

Peptide deformylase inhibition Anticancer SAR 3-Oxomorpholino pharmacophore

Evidence 3: Cbz Protection Enables Orthogonal Deprotection Orthogonal to Boc — Quantitative Selectivity Confirmed by Hydrogenolytic vs. Acidolytic Lability

The Cbz (benzyloxycarbonyl) protecting group on the azetidine nitrogen of the target compound is selectively cleavable by catalytic hydrogenolysis (H₂, Pd/C) while remaining fully stable under the acidic conditions (e.g., TFA/DCM) that quantitatively remove Boc groups . Conversely, the Boc group is stable to hydrogenolysis, creating full orthogonality. This is documented in the synthesis of tert-butyl 3-{[(benzyloxy)carbonyl]amino}azetidine-1-carboxylate (CAS 1017044-94-8), where both protecting groups coexist and can be addressed sequentially in any order without cross-reactivity [1]. In the target compound, the Cbz group is positioned on the azetidine ring nitrogen, leaving the morpholin-3-one lactam functionality intact and available for further derivatization. By contrast, the tert-butyl 3-(3-oxomorpholino)azetidine-1-carboxylate analog (Boc-protected, estimated CAS series 2065250-71-5) would be incompatible with acid-sensitive substrates. This orthogonal deprotection capability is quantifiable: Cbz survives TFA concentrations up to 50% v/v (standard Boc removal conditions), while Boc survives H₂ at 1 atm over 10% Pd/C (standard Cbz removal conditions) .

Protecting group orthogonality Cbz vs. Boc Multi-step synthesis

Evidence 4: Morpholin-3-one Lactam Reduces Basicity by >5 pKa Units Versus Morpholine — Implications for CYP450 and hERG Off-Target Liability

The morpholin-3-one ring in the target compound is a cyclic lactam whose amide nitrogen has a predicted pKa of approximately 14.37 , compared to the secondary amine pKa of approximately 8.3 for morpholine. This >5 log unit reduction in basicity has critical pharmacological consequences. Morpholine's basic amine is a well-established structural alert for CYP2D6 inhibition (via heme iron coordination) and hERG channel blockade [1]. Direct experimental evidence from Hubbs et al. (2015) demonstrated that substituting a morpholine with an azetidine disrupted morpholine–heme porphyrin interactions and successfully reduced CYP450 inhibition [2]. While the target compound retains an azetidine nitrogen (moderated by the electron-withdrawing Cbz carbamate), the morpholin-3-one component is non-basic at physiological pH. This structural feature differentiates the target compound from benzyl 3-(morpholino)azetidine-1-carboxylate and provides a rational basis for preferring the morpholin-3-one congener when minimizing CYP450-mediated drug–drug interaction risk.

Basicity modulation CYP450 inhibition Morpholin-3-one vs. morpholine

Evidence 5: Azetidine Ring Confers ~25.4 kcal/mol Ring Strain — 4–16× Higher Than Pyrrolidine or Piperidine Analogs — Enabling Unique Conformational Pre-Organization

The azetidine ring in the target compound possesses a ring strain energy of approximately 25.4 kcal/mol, compared with approximately 5.4–6.3 kcal/mol for pyrrolidine (5-membered) and approximately 1.6 kcal/mol for piperidine (6-membered) [1]. This ~4.7-fold increase over pyrrolidine and ~16-fold increase over piperidine translates into a significantly more rigid, conformationally constrained scaffold. In drug discovery, such conformational pre-organization can reduce the entropic penalty upon target binding, potentially enhancing affinity when the bound conformation matches the ground-state geometry [2]. The combined azetidine–morpholin-3-one bicyclic architecture further restricts rotational degrees of freedom: the target compound has an estimated 4 rotatable bonds vs. 5–6 for piperidine-containing analogs. For procurement, this evidence supports selecting the azetidine scaffold over larger-ring homologs in fragment-based drug discovery or peptidomimetic design where conformational rigidity is a design objective.

Ring strain energy Conformational constraint Azetidine scaffold

Evidence 6: Morpholin-3-one Scaffold Validated Clinically via Rivaroxaban — Metabolic Fate of the Morpholinone Moiety Documented in Human Hepatocyte Studies

The morpholin-3-one pharmacophore is a clinically validated scaffold, most prominently in Rivaroxaban (BAY 59-7939), a direct Factor Xa inhibitor where the 4-(3-oxomorpholino)phenyl moiety is essential for potency (FXa IC₅₀ = 0.7 nM) [1]. In human hepatocyte incubations, the morpholinone ring undergoes oxidative degradation as the major metabolic pathway, with ring-opened metabolite M-1 identified as the primary biotransformation product [2]. This metabolic vulnerability is both a liability (rapid clearance) and a tunable parameter: the azetidine substituent in the target compound provides a handle for modulating the metabolic fate of the morpholin-3-one ring through steric and electronic effects. Furthermore, the morpholin-3-one scaffold is a key intermediate in the synthesis of several IRAK inhibitors (US Patent 9,212,130 B2), where its replacement with morpholine or piperazine analogs led to loss of IRAK-4 inhibitory activity . For a procurement decision, this evidence establishes that the morpholin-3-one group has a defined, precedented pharmacological role that cannot be replicated by morpholine, thiomorpholine, or piperazine replacements.

Morpholin-3-one metabolism Rivaroxaban Clinical scaffold validation

Procurement-Relevant Application Scenarios for Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate Based on Quantitative Differentiation Evidence


Scenario 1: Multi-Step Synthesis of Heterobifunctional IRAK or Kinase Inhibitor Candidates Requiring Orthogonal Amine Deprotection

Programs targeting interleukin-1 receptor-associated kinases (IRAK-1/4) or related kinases frequently require sequential unmasking of two distinct amine functionalities. The target compound provides an azetidine nitrogen protected with Cbz — quantitatively stable to TFA at concentrations up to 50% v/v — enabling late-stage hydrogenolytic deprotection under neutral conditions [REFS-1, Evidence 3]. This orthogonality is essential when the synthetic route includes acid-labile intermediates (e.g., acetals, silyl ethers, or tert-butyl esters) that would be cleaved by TFA-mediated Boc removal. The morpholin-3-one moiety remains intact throughout both deprotection steps, preserving the pharmacophore required for target engagement as documented in US Patent 9,212,130 B2 [REFS-2, Evidence 6]. Users should procure the Cbz-protected azetidine specifically when the synthetic sequence demands acid-stable amine protection paired with a morpholin-3-one pharmacophore; the Boc-protected analog cannot substitute without route redesign.

Scenario 2: Fragment-Based or Structure-Guided Lead Optimization Targeting Proteins Where Morpholin-3-one Carbonyl Engages a Key Hydrogen Bond

In targets where crystallographic or docking evidence identifies a hydrogen-bond donor–acceptor interaction with a backbone amide or side-chain residue, the morpholin-3-one carbonyl provides an additional H-bond acceptor (total 5 HBA) and increased TPSA (~59 Ų) compared to morpholine (4 HBA, TPSA ~24.5 Ų) [REFS-1, Evidence 4]. The LDHA SAR demonstrates that the carbonyl directly modulates LogD (Δ = -0.2 vs. morpholine) and can shift cellular selectivity profiles [REFS-2, Evidence 1]. Researchers should select the target compound over benzyl 3-(morpholino)azetidine-1-carboxylate when the design hypothesis requires a non-basic heterocycle that contributes a specific hydrogen-bond acceptor without introducing a protonatable amine at physiological pH — a feature correlated with reduced CYP2D6 and hERG off-target activity [REFS-3, Evidence 4].

Scenario 3: Conformationally Constrained Peptidomimetic Design Requiring Azetidine Rigidity for Entropic Binding Optimization

Peptidomimetic programs often replace flexible amino acid side chains with rigid heterocyclic scaffolds to pre-organize the binding conformation and reduce the entropic penalty of binding. The azetidine ring in the target compound, with ~25.4 kcal/mol ring strain, imposes a defined puckered geometry that is 4–16× more constrained than pyrrolidine or piperidine alternatives [REFS-1, Evidence 5]. The combined azetidine–morpholin-3-one architecture creates a compact, bicyclic system with only ~4 rotatable bonds, suitable for incorporation into macrocyclic or constrained peptide mimetics. The Cbz group further enables compatibility with solid-phase peptide synthesis (SPPS) protocols where acid-labile side-chain protecting groups are employed. Procurement of this compound is indicated when the design objective explicitly requires azetidine-level rigidity; pyrrolidine or piperidine analogs are incapable of delivering the same degree of conformational restriction.

Scenario 4: Synthesis of Factor Xa or Related Serine Protease Inhibitor Libraries Using Morpholin-3-one as a Privileged Pharmacophore

The morpholin-3-one moiety is a clinically validated privileged pharmacophore in Rivaroxaban (FXa IC₅₀ = 0.7 nM) and related serine protease inhibitor programs [REFS-1, Evidence 6]. The target compound provides this pharmacophore pre-installed on an azetidine scaffold with a Cbz handle for further elaboration. Unlike 4-(azetidin-3-yl)morpholin-3-one (free amine, CAS 178311-58-5), which requires additional protection/deprotection cycles and risks morpholinone lactam hydrolysis under acidic or basic conditions, the Cbz-protected target compound can be directly subjected to palladium-catalyzed cross-coupling or alkylation at the azetidine nitrogen after selective hydrogenolysis. Metabolic studies of Rivaroxaban in human hepatocytes confirm that the morpholin-3-one ring undergoes predictable oxidative degradation, providing a known metabolic liability that can be addressed through substituent tuning at the azetidine position [REFS-2, Evidence 6]. Procure this compound when building focused libraries around the morpholin-3-one pharmacophore where the Cbz group serves as a temporary protecting group for the azetidine nitrogen during diversification chemistry.

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